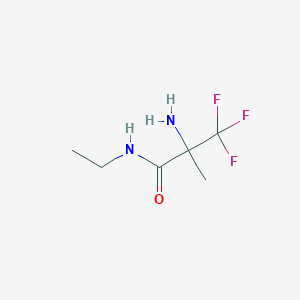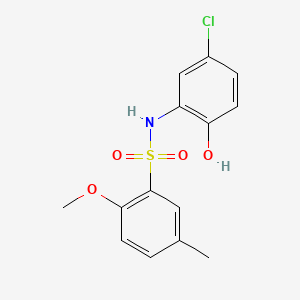![molecular formula C20H24N6O2 B2869485 1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione CAS No. 919028-28-7](/img/new.no-structure.jpg)
1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a triazino-purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other triazino-purine derivatives with varying substituents. Examples are:
- 1-ethyl-3,4,9-trimethyl-7-[(2-chlorophenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
- 1-ethyl-3,4,9-trimethyl-7-[(2-fluorophenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
Uniqueness
The uniqueness of 1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
919028-28-7 |
|---|---|
分子式 |
C20H24N6O2 |
分子量 |
380.452 |
IUPAC名 |
1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C20H24N6O2/c1-6-25-19-21-17-16(26(19)14(4)13(3)22-25)18(27)24(20(28)23(17)5)11-15-10-8-7-9-12(15)2/h7-10,14H,6,11H2,1-5H3 |
InChIキー |
WKOWWMSLUVMPFQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)
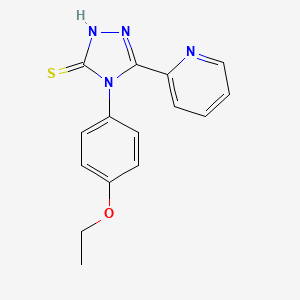
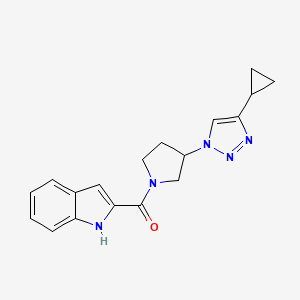
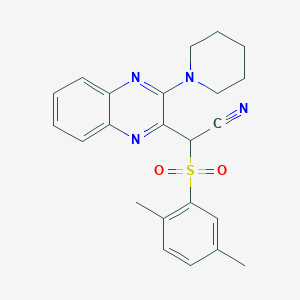
![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(3-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2869410.png)
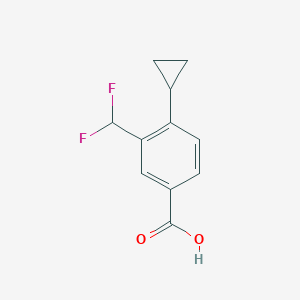
![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2869413.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)
